[4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate
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Overview
Description
4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5220(2,6)]undec-8-en-1-yl acetate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the tricyclic core. . The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate involves its interaction with specific molecular targets. The benzylpiperazine moiety can bind to receptors in the central nervous system, modulating neurotransmitter activity. Additionally, the tricyclic core may interact with enzymes or other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Shares the benzylpiperazine moiety but has a different core structure.
tert-Butyl 2-((4-benzylpiperazin-1-yl)sulfonyl)acetate: Contains a similar benzylpiperazine moiety but differs in the functional groups attached.
Uniqueness
4-[4-(4-Benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate is unique due to its tricyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H39N3O4 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[4-[4-(4-benzylpiperazin-1-yl)butyl]-8,11-dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-1-yl] acetate |
InChI |
InChI=1S/C29H39N3O4/c1-20-17-29(36-22(3)33)18-21(2)24(20)25-26(29)28(35)32(27(25)34)12-8-7-11-30-13-15-31(16-14-30)19-23-9-5-4-6-10-23/h4-6,9-10,17,21,24-26H,7-8,11-16,18-19H2,1-3H3 |
InChI Key |
XBSXKHOEIJSSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C=C(C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)CC5=CC=CC=C5)C)OC(=O)C |
Origin of Product |
United States |
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